9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic derivative of beta-carboline, a class of compounds known for their diverse pharmacological properties. This compound is structurally related to tryptamines and is known for its potential neuroprotective and cognitive-enhancing effects .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes, receptors, and proteins involved in signal transduction .
Mode of Action
For instance, some compounds can inhibit or activate enzymes, modulate receptor activity, or interfere with signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .
Result of Action
Similar compounds have been found to exhibit anti-tumor activity, suggesting potential cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- compound has been shown to interact with various enzymes and proteins. It has been identified as an estrogen receptor modulator, indicating that it can bind to and influence the activity of estrogen receptors . This interaction can significantly impact biochemical reactions within the body, particularly those related to hormone regulation and cellular growth .
Cellular Effects
The effects of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- on cells are profound. As an estrogen receptor modulator, it can influence cell function by altering cell signaling pathways and gene expression . This can lead to changes in cellular metabolism and potentially inhibit the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- involves binding interactions with biomolecules, specifically estrogen receptors . By binding to these receptors, it can inhibit or activate enzymes and cause changes in gene expression. This can lead to alterations in cellular function and potentially have therapeutic effects in the treatment of diseases like cancer .
Preparation Methods
The synthesis of 9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline can be achieved through the Eschweiler–Clarke reaction, which involves the methylation of beta-carboline (norharmane) using formaldehyde and formic acid . The reaction conditions typically include heating the reactants under reflux to facilitate the formation of the desired product.
Chemical Reactions Analysis
9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Neuroprotection: It has been shown to exhibit neuroprotective effects, including increased expression of neurotrophic factors and enhanced respiratory chain activity.
Cognitive Enhancement: The compound has been demonstrated to improve cognitive function, increase dopaminergic neuron count, and facilitate synaptic and dendritic proliferation.
Parkinson’s Disease: It has shown therapeutic effects in animal models for Parkinson’s disease and other neurodegenerative processes.
Antioxidant Properties: Natural beta-carbolines, including derivatives like 9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline, exhibit antioxidant effects.
Comparison with Similar Compounds
9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other similar compounds, such as:
Harmane: A natural beta-carboline with neuroprotective and cognitive-enhancing effects.
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate: A derivative with potential therapeutic applications.
The uniqueness of 9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline lies in its specific methylation, which enhances its neuroprotective and cognitive-enhancing properties compared to other beta-carboline derivatives.
Properties
IUPAC Name |
9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNLEHELVDDKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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